Cationic Copolymerization Reactivity Ratios: cis‑1,2‑Divinylcyclohexane vs. m‑Divinylbenzene with Styrene
In cationic copolymerization with styrene (M₁) initiated by AlEtCl₂/tert‑BuCl, cis‑1,2‑divinylcyclohexane (M₂) exhibits reactivity ratios r₁ = 30, r₂ = 0.01 [1]. By contrast, the widely used cross‑linker m‑divinylbenzene shows r₁ = 0.65, r₂ = 0.60 under comparable conditions [2]. The r₂ value of 0.01 indicates that cis‑1,2‑divinylcyclohexane is two orders of magnitude less reactive than m‑divinylbenzene in incorporating into a growing styrene chain, profoundly affecting copolymer composition and gelation behaviour.
| Evidence Dimension | Monomer reactivity ratio (r₂) in cationic copolymerization with styrene |
|---|---|
| Target Compound Data | r₁ (styrene) = 30; r₂ (cis‑1,2‑divinylcyclohexane) = 0.01 |
| Comparator Or Baseline | m‑Divinylbenzene: r₁ (styrene) = 0.65; r₂ (m‑DVB) = 0.60 |
| Quantified Difference | cis‑1,2‑divinylcyclohexane is ~60× less reactive than m‑divinylbenzene; styrene is 30× more reactive than the target monomer |
| Conditions | Cationic copolymerization; AlEtCl₂/tert‑BuCl initiator; solvent not specified; temperature not specified (data from two independent studies using analogous cationic systems) |
Why This Matters
Procurement of cis‑1,2‑divinylcyclohexane is essential when a divinyl monomer with drastically lower cationic reactivity than styrene is required to avoid premature cross‑linking and to enable controlled cyclopolymerization.
- [1] Aso, C.; Kunitake, T.; Khattak, R. K.; Sugi, N. Studies on the polymerization of bifunctional monomers. XX. Cyclopolymerization of 1,2‑divinylcyclohexane. Makromol. Chem. 1970, 134, 147–157. View Source
- [2] Frick, C. D.; Rudin, A.; Wiley, R. H. Tracer techniques for the determination of monomer reactivity ratios. II. Monomer reactivity ratios in copolymerizations with divinyl monomers. J. Polym. Sci. 1960, 46, 485–488. [OSTI record for styrene (r₁=0.65)–m‑divinylbenzene (r₂=0.60)] View Source
